2-Pyrrolidinemethanamine, 1-(phenylmethyl)-, (2R)-
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Description
Scientific Research Applications
Stereochemistry and Pharmacological Profile Improvement
Stereochemistry plays a crucial role in enhancing the pharmacological profile of substances derived from the pyrrolidin-2-one pharmacophore, which includes 2-Pyrrolidinemethanamine, 1-(phenylmethyl)-, (2R)-. Research has shown that enantiomerically pure versions of such compounds, specifically (R)-phenylpiracetam and its derivatives, demonstrate significant advantages in pharmacological testing. These advantages justify the selection of the most effective stereoisomer and the necessity for drug substance purification from the less active ones, highlighting the direct relationship between the configuration of the stereocenters and biological properties (Veinberg et al., 2015).
Pyrrolizidine Alkaloids in Medicinal Plants
The review on pyrrolizidine alkaloids (PAs) in medicinal plants emphasizes their distribution across plant families and their role in chemical defense mechanisms against herbivores. However, due to their toxicity and the risk associated with intake through herbal preparations, there is a significant need for efficient extraction procedures and sensitive analytical methods to ensure safety levels concerning public health. This research underscores the potential medicinal applications and safety concerns of compounds related to 2-Pyrrolidinemethanamine derivatives (Kopp et al., 2020).
Pyrrolidine as a Versatile Scaffold in Drug Discovery
Pyrrolidine rings, including 2-Pyrrolidinemethanamine derivatives, are highlighted for their wide use in medicinal chemistry to develop treatments for human diseases. The saturation and non-planarity of the pyrrolidine ring, due to its sp3-hybridization and potential for stereochemistry, contribute significantly to the three-dimensional coverage of pharmacophore space. This review discusses the bioactive molecules characterized by the pyrrolidine ring and their target selectivity, providing insight into the synthetic strategies used and the influence of steric factors on biological activity (Li Petri et al., 2021).
Pyronaridine's Pharmacological Activities
Pyronaridine, related to the pyrrolidine structure, exhibits potent antimalarial activity against multidrug-resistant Plasmodium. Besides its primary function as an antimalarial, pyronaridine shows marked antitumor activity and efficacy in treating other parasitic diseases. This review not only traces pyronaridine's discovery and antimalarial studies but also explores its broader pharmacological applications, including its mechanisms of action as a DNA-intercalating agent and hemozoin formation inhibitor (Bailly, 2020).
properties
IUPAC Name |
[(2R)-1-benzylpyrrolidin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYAFMGVIFWPQI-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidinemethanamine, 1-(phenylmethyl)-, (2R)- |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.